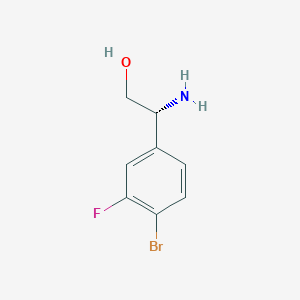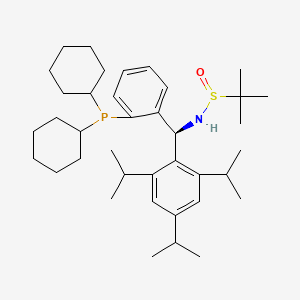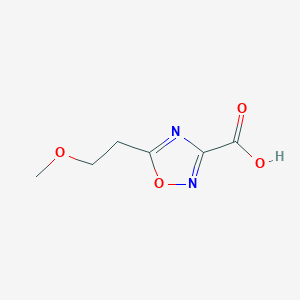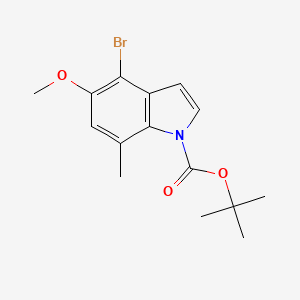
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one is an organic compound that features a hydroxyethylthio group attached to a tolyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with 2-mercaptoethanol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one can serve as an intermediate for the preparation of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In materials science, the compound could be investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a tolyl group.
2-((2-Hydroxyethyl)thio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The presence of the hydroxyethylthio group in 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)11(13)8-14-7-6-12/h2-5,12H,6-8H2,1H3 |
Clave InChI |
KIOFYTPMKGRYJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)




